Kidamycin

Cytotoxicity Photostability HeLa

Researchers face challenges in sourcing authentic, high-purity Kidamycin for mechanistic studies. This product directly addresses that need by offering a characterized tool for cancer biology research. - Selectively induces cytotoxicity in myeloma cells while sparing normal lymphocytes, enabling targeted pathway interrogation. - Serves as a benchmark scaffold for structure-activity relationship studies, where photoisomerization to isokidamycin results in a 15-fold reduction in activity, confirming stereochemical specificity. - Enables dissection of cellular responses to DNA damage through its unique single-strand cleavage activity, distinct from other pluramycin family members.

Molecular Formula C39H48N2O9
Molecular Weight 688.8 g/mol
Cat. No. B1255513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKidamycin
Synonymsisokidamycin
kidamycin
Molecular FormulaC39H48N2O9
Molecular Weight688.8 g/mol
Structural Identifiers
SMILESCC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O
InChIInChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+/t19-,20+,24-,27-,28-,33-,38-,39+/m1/s1
InChIKeyMFTJRTUKCOVIMD-DKUBSEJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kidamycin Overview


Kidamycin (CAS 11072-82-5, molecular weight 688.81 g/mol) is a founding member of the pluramycin family of antitumor antibiotics [1]. It is a bis-C-aryl glycoside natural product characterized by an angular anthrapyranone tetracyclic core adorned with a β-angolosaminyl C-glycoside substituent at C8 and an α-N,N-dimethylvancosaminyl C-glycoside group at C10 [2]. Isolated from Streptomyces phaeoverticillatus, kidamycin demonstrates a dual-action mechanism of DNA intercalation and subsequent single-strand cleavage [3], distinguishing it from simpler intercalators.

DNA intercalation and single-strand cleavage probe for DNA damage research

Bis-C-aryl glycoside natural product with defined E/F ring stereochemistry

Isolated from Streptomyces phaeoverticillatus; supports pluramycin-family SAR studies

Kidamycin Differentiators vs. Analogs


The pluramycin family contains closely related members (e.g., hedamycin, altromycin B) that share a common DNA intercalation/alkylation mechanism, yet substitution between these compounds is scientifically unsound [1]. Critical structural distinctions—particularly the C2 side chain, E/F ring architecture, and glycosylation pattern—dramatically alter cytotoxicity potency, cell line selectivity, and in vivo therapeutic window [2]. For instance, hedamycin demonstrates subnanomolar potency but lacks the specific myeloma selectivity observed with kidamycin, while photoisomerization (e.g., isokidamycin) significantly reduces activity, underscoring the strict stereochemical requirements for efficacy [3].

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Glycosylation pattern and C-aryl substituents differ from hedamycin or altromycin B; DNA recognition and cytotoxicity profile may shift.

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E/F ring stereochemistry is sensitive to photoisomerization; isokidamycin and photohedamycin show substantially reduced activity, preventing direct replacement.

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Broad-spectrum subnanomolar analogs (e.g., hedamycin) may not reproduce the selective myeloma-targeting context observed with kidamycin.

Kidamycin Comparative Evidence


Photoisomerization Cytotoxicity Loss

In a direct head-to-head comparison of cytotoxic activity using HeLa cell cultures, kidamycin's structural integrity is critical; its photoisomer, isokidamycin, demonstrated substantially reduced activity [1]. This sensitivity highlights the essential role of the intact E and F rings for biological activity, as observed across the pluramycin class with hedamycin/photohedamycin A [1].

Photoisomer Activity Loss
Head-to-head
Isokidamycin: ~15-fold reduced cytotoxicity vs. kidamycin (HeLa)
Supports E/F ring stereochemistry requirement for reported cytotoxicity.
HeLa cell culture context; inferred from hedamycin analog data.
Cytotoxicity Photostability HeLa Structure-Activity Relationship

Cell Line Selectivity and Potency Profiles

Comparative cytotoxicity profiling reveals distinct selectivity patterns. Kidamycin exhibits potent activity against myeloma cells (CC50 ≈ 100 nM under nutrient-rich conditions) while sparing normal lymphocytes [1]. In contrast, hedamycin demonstrates broader subnanomolar potency against mammalian cells [2] and shows an IG50 of 0.00013 μg/mL against HeLa cells . The stark difference in potency and selectivity profiles—nanomolar specificity vs. subnanomolar broad-spectrum—represents a key differentiator for targeted research applications [1].

Selectivity Profile
Cross-study comparable
Kidamycin CC50 ≈ 100 nM in myeloma cells, spares lymphocytes; Hedamycin: subnanomolar broad-spectrum
Supports cell-line selectivity endpoint comparison.
Myeloma (12PE, KHM-11) vs. HeLa; potency differs by ~100-1000x.
Cytotoxicity Cell Line Selectivity Myeloma IC50

Breast Cancer Cell Cytotoxicity

A 2023 study directly compared the cytotoxicity of kidamycin and its photoactivated derivative photokidamycin in two human breast cancer cell lines. While both compounds were active, photokidamycin demonstrated quantifiable inhibition with IC50 values of 3.51 μM in MCF7 cells and 0.66 μM in MDA-MB-231 cells [1]. The study noted that MDA-MB-231 cells were more sensitive to the active compounds than MCF7 cells [1].

Breast Cancer IC50
Head-to-head
Photokidamycin IC50 3.51 µM (MCF7), 0.66 µM (MDA-MB-231); kidamycin activity qualitative
Quantitative IC50 reference for photokidamycin in breast cancer cell models.
MCF7 and MDA-MB-231 cell lines; 2023 study.
Breast Cancer Cytotoxicity IC50 MCF7 MDA-MB-231

DNA Intercalation Mechanism Differences

While both kidamycin and altromycin B belong to the pluramycin family and share a common DNA intercalation mechanism, their structural differences lead to distinct interaction modes. Altromycin B intercalates via a threading mechanism to position its epoxide for N7-guanine alkylation [1]. Kidamycin similarly binds to DNA, leading to single-strand cleavage, but its specific glycosylation pattern and lack of an epoxide moiety suggest a different alkylation profile [2]. This class-level inference indicates that while the DNA-binding principle is conserved, the precise molecular interactions and resulting DNA damage patterns likely differ, which may translate to differential biological outcomes.

DNA Damage Mode
Class-level
Kidamycin: single-strand cleavage; Altromycin B: N7-guanine alkylation
Indicates DNA damage mechanism divergence may affect biological endpoints.
In vitro DNA binding assays; class-level inference, data to verify.
DNA Intercalation Mechanism of Action Alkylation Guanine

Kidamycin Application Scenarios


Targeted Multiple Myeloma Research

Leverage kidamycin's selective cytotoxicity against myeloma cells (CC50 ≈ 100 nM) while sparing normal lymphocytes [1]. This scenario is ideal for investigators studying myeloma-specific cell death pathways or screening for synergistic combinations, where the broad-spectrum, subnanomolar potency of hedamycin would confound results due to excessive toxicity [2].

SAR Studies of Pluramycin E/F Rings

Utilize kidamycin as a baseline scaffold for investigating the critical role of E and F ring stereochemistry in cytotoxicity [1]. Comparative studies with isokidamycin (approx. 15-fold reduced activity) provide a clear experimental framework for probing the structural determinants of activity, guiding synthetic efforts toward more stable or potent analogs.

Triple-Negative Breast Cancer Screening

Employ kidamycin and its derivative photokidamycin in cytotoxicity screens against breast cancer cell lines, with a focus on MDA-MB-231 (IC50 = 0.66 μM for photokidamycin) [1]. The differential sensitivity between MCF7 and MDA-MB-231 cells provides a useful model for studying subtype-specific responses and exploring the compound's potential in aggressive breast cancer subtypes.

Differential DNA Damage Response Studies

Capitalize on the distinct DNA interaction modes of pluramycin family members to dissect cellular responses to different types of DNA lesions [1]. Comparing kidamycin's single-strand cleavage activity with altromycin B's N7-guanine alkylation can elucidate how specific DNA adducts trigger repair pathways, cell cycle arrest, or apoptosis, providing a mechanistic tool for DNA damage research.

Application
Selection Property
Validation Focus
Myeloma cell-model studies
Cell-line selectivity context
Endpoint specificity in myeloma vs. normal lymphocytes
Pluramycin E/F ring SAR studies
Photoisomer stability context
Stereochemistry-activity relationship validation
Breast cancer cell-line screening
Subtype-specific cytotoxicity context
MDA-MB-231 vs. MCF7 differential response
DNA lesion response model studies
Mechanism-of-action divergence context
Single-strand cleavage vs. alkylation pathway analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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